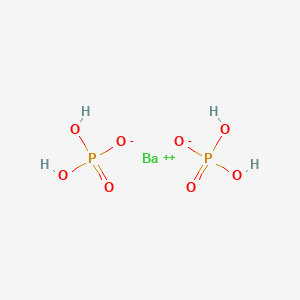

Phosphate de baryum bis(dihydrogéno)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Barium bis(dihydrogenorthophosphate) and related compounds often involves the reaction of barium sources with phosphate ions under controlled conditions. For instance, Barium bis(hydrogenphosphoramidate) monohydrate can be synthesized by mixing potassium hydrogenphosphoramidate with barium chloride solutions at specific pH values, leading to compounds that are stable at room temperature and undergo various transformations upon heating (Sato & Watanabe, 1985).

Molecular Structure Analysis

The molecular structure of Barium bis(dihydrogenorthophosphate) and similar barium phosphate compounds is characterized by the coordination of barium ions with phosphate groups. Structures can vary significantly, with layered arrangements or complex coordination geometries involving polyhedra, octahedra, and tetrahedra configurations, as seen in compounds like Barium dicobalt(II) bis(phosphate) (Bircsak & Harrison, 1998).

Chemical Reactions and Properties

Barium phosphate compounds exhibit interesting chemical behavior, including thermal decomposition and phase transitions. For example, Barium bis(hydrogenphosphoramidate) undergoes decomposition by water to produce orthophosphate, which then condenses to form polyphosphates and finally barium metaphosphate above 500 °C (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of Barium bis(dihydrogenorthophosphate) are closely linked to its structure, with significant implications for its stability, solubility, and thermal behavior. The crystal structure, determined through X-ray crystallography, often reveals intricate arrangements that influence the compound's physical characteristics (Kuratieva et al., 2005).

Chemical Properties Analysis

Barium bis(dihydrogenorthophosphate) demonstrates a range of chemical properties, including reactivity with various chemical agents and behavior under different conditions. Its thermal decomposition, interaction with water, and phase transitions are of particular interest, providing insights into the compound's stability and potential applications (Sato & Watanabe, 1985).

Applications De Recherche Scientifique

Biocompatibilité et Bioactivité

Le phosphate de baryum bis(dihydrogéno) présente une grande similitude chimique avec les tissus calcifiés biologiques, ce qui le rend remarquablement biocompatible et bioactif . Cette propriété est largement utilisée par les scientifiques des matériaux pour construire des greffes osseuses artificielles qui sont soit entièrement composées de ce composé, soit uniquement revêtues en surface par ce composé .

Réparation osseuse

Les ciments hydrauliques auto-durcissants à base de phosphate de baryum bis(dihydrogéno) sont utiles pour la réparation osseuse . Ces ciments peuvent être moulés pour épouser la forme du site défectueux, puis durcir pour former un échafaudage qui soutient la croissance osseuse .

Applications dentaires

Dans le domaine de la dentisterie, le phosphate de baryum bis(dihydrogéno) est utilisé pour les substituts dentaires . Les substituts en titane recouverts d'une couche de surface de ce composé sont utilisés pour les implants dentaires .

Ingénierie tissulaire

Les échafaudages poreux à base de phosphate de baryum bis(dihydrogéno) sont des outils prometteurs pour les applications d'ingénierie tissulaire . Ces échafaudages fournissent une structure qui facilite la croissance de nouveaux tissus .

Engrais

Le phosphate de baryum bis(dihydrogéno) de qualité technique est un engrais minéral populaire . Il fournit des nutriments essentiels aux plantes et améliore la qualité du sol

Mécanisme D'action

Target of Action

Barium bis(dihydrogenorthophosphate), also known as Phosphoric acid, barium salt (2:1), is a chemical compound with the formula BaH4O8P2 It’s known that barium compounds can affect various systems in the body, including the cardiovascular and renal systems .

Mode of Action

For instance, barium can interfere with the functioning of the heart by blocking potassium channels, which can lead to changes in heart rhythm .

Biochemical Pathways

For example, they can interfere with the function of potassium channels, affecting the electrical activity of the heart .

Pharmacokinetics

, which could affect their absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of barium compounds can be influenced by their solubility and the presence of other substances that can form insoluble complexes with barium .

Result of Action

Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, and metabolic, neurological, and mental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium bis(dihydrogenorthophosphate). For instance, the presence of other substances in the environment that can form complexes with barium could affect its bioavailability and toxicity . Furthermore, the level of exposure to barium compounds can vary depending on environmental concentrations, which can influence their health effects .

Orientations Futures

Propriétés

IUPAC Name |

barium(2+);dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOLWHQYJSKCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872574 | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13466-20-1 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.